molecular formula C17H13FN4S B287290 3-Benzyl-6-(2-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-Benzyl-6-(2-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287290
M. Wt: 324.4 g/mol
InChI Key: RKOJQVIBDASJEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyl-6-(2-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of triazolothiadiazole derivatives that have been reported to possess a wide range of pharmacological activities such as antitumor, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

The exact mechanism of action of 3-Benzyl-6-(2-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not yet fully understood. However, it has been suggested that this compound exerts its pharmacological effects by inhibiting various signaling pathways involved in cancer cell proliferation and inflammation. It has been reported to inhibit the Akt/mTOR signaling pathway, which is known to play a crucial role in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
3-Benzyl-6-(2-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to exhibit potent biochemical and physiological effects in vitro and in vivo. It has been reported to induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are crucial steps in cancer metastasis.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-Benzyl-6-(2-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potent pharmacological activity against cancer cells and inflammatory pathways. This makes it a valuable tool for studying the underlying mechanisms of cancer and inflammation. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 3-Benzyl-6-(2-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the areas of interest is the development of more potent analogs of this compound with improved pharmacological activity and solubility. Another direction is the evaluation of the safety and toxicity of this compound in preclinical studies. Additionally, the potential use of this compound in combination with other anticancer drugs or anti-inflammatory agents could be explored to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of 3-Benzyl-6-(2-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-fluorobenzylamine with 2-cyano-N-(benzylidene)acetohydrazide in the presence of sulfuric acid. The resulting product is then treated with benzyl bromide and sodium hydroxide to obtain the final compound. This synthetic route has been optimized for high yield and purity.

Scientific Research Applications

3-Benzyl-6-(2-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential therapeutic applications in various disease conditions. It has been reported to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. Additionally, this compound has shown promising anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes.

properties

Product Name

3-Benzyl-6-(2-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C17H13FN4S

Molecular Weight

324.4 g/mol

IUPAC Name

3-benzyl-6-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H13FN4S/c18-14-9-5-4-8-13(14)11-16-21-22-15(19-20-17(22)23-16)10-12-6-2-1-3-7-12/h1-9H,10-11H2

InChI Key

RKOJQVIBDASJEI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)CC4=CC=CC=C4F

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)CC4=CC=CC=C4F

Origin of Product

United States

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